phenyl N-(1,2-oxazol-3-yl)carbamate
Description
Phenyl N-(1,2-oxazol-3-yl)carbamate is a heterocyclic carbamate derivative featuring a phenyl group linked via a carbamate bridge (-O-C(=O)-NH-) to the 3-position of a 1,2-oxazole ring. The 1,2-oxazole moiety is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties. This compound’s molecular formula is inferred as C₁₀H₈N₂O₃ (molecular weight: 204.18 g/mol) based on structural analogs reported in the literature .
The carbamate group’s stability and hydrogen-bonding capacity make it a critical pharmacophore in drug design .
Properties
IUPAC Name |
phenyl N-(1,2-oxazol-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-10(11-9-6-7-14-12-9)15-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZGOCMWXPDHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α-Hydroxy Ketones with Potassium Cyanate
A widely employed method involves cyclocondensation of α-hydroxy ketones (6a–c ) with potassium cyanate under acidic conditions to form the oxazole core. For phenyl N-(1,2-oxazol-3-yl)carbamate, the synthesis proceeds as follows:
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Oxazole Formation :
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α-Hydroxy ketones undergo condensation with potassium cyanate in the presence of hydrochloric acid, facilitating intramolecular cyclization to yield 3-amino-1,2-oxazole derivatives.
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Example: Reaction of 3-amino-5-methyl-1,2-oxazole (8a ) with phenyl chloroformate in tetrahydrofuran (THF) at 0–25°C for 4–6 hours.
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Carbamate Introduction :
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The free amine group on the oxazole reacts with phenyl chloroformate in the presence of pyridine or potassium carbonate, forming the carbamate bond.
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Yields: 65–78% after column purification.
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Key Conditions :
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Solvent: THF or dichloromethane (DCM).
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Temperature: 0–25°C.
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Catalysts: Pyridine (1.2 eq) for acid scavenging.
Two-Step Regiocontrolled Oxazole Synthesis
Acyl Chloride Intermediate Formation
This method, adapted from ferroptosis inhibitor syntheses, involves:
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Acyl Chloride Preparation :
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Alkynyl Amide Cyclization :
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Carbamate Coupling :
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The oxazole amine is treated with phenyl chloroformate in DCM at 35–45°C for 5 hours, yielding the target compound.
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Advantages :
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Regioselective control over oxazole substitution.
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Scalable to multigram quantities with 70–85% purity post-FCC (flash column chromatography).
Industrial-Scale Production via Continuous Flow Chemistry
Optimized Reaction Parameters
Industrial synthesis prioritizes safety and efficiency:
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Oxazole Ring Assembly :
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In-Line Carbamate Formation :
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The oxazole intermediate is directly reacted with phenyl chloroformate in a segmented flow system, minimizing intermediate isolation steps.
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Key Metrics :
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Throughput: 1.2 kg/hour.
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Purity: ≥99% by HPLC.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
Substitution Reactions
The phenyl group and oxazole ring undergo nucleophilic substitution under specific conditions. For example:
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Aromatic substitution : The phenyl ring can react with electrophilic reagents (e.g., halogens) to form substituted derivatives.
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Oxazole ring modifications : The oxazole moiety participates in reactions at the 3-position, such as alkylation or halogenation.
Table 1: Substitution Reactions and Outcomes
Hydrogen Bonding and Rotamer Dynamics
The carbamate group exhibits conformational flexibility, with syn and anti rotamers stabilized by hydrogen-bonding interactions:
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Acetic acid stabilizes the syn rotamer via double hydrogen bonding to the carbamate oxygen and oxazole nitrogen (Figure 1A) .
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2,6-Bis(octylamido)pyridine (3) selectively stabilizes the syn rotamer of pyridyl carbamates through a donor–acceptor–donor triad (Figure 1D) .
Table 2: Rotamer Ratios Under Different Conditions
| Additive | syn:anti Ratio | Key Interaction | Source |
|---|---|---|---|
| None (CDCl₃) | 1:1.2 | Baseline equilibrium | |
| Acetic acid | 1:0.8 | Double H-bond stabilization | |
| Triad 3 | 3:1 | Triad-mediated H-bond network |
Reductive and Oxidative Transformations
The oxazole ring and carbamate group are susceptible to redox reactions:
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Reduction : LiAlH₄ reduces the oxazole ring to a dihydrooxazole derivative while cleaving the carbamate to an amine .
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Oxidation : MnO₂ oxidizes the methyl group on the oxazole to a carbonyl, forming a ketone-functionalized oxazole .
Table 3: Redox Reaction Parameters
| Reaction Type | Reagent/Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Reduction | LiAlH₄, THF, 0°C → RT | Dihydrooxazole amine derivative | 68% | |
| Oxidation | MnO₂, CH₂Cl₂, reflux | 5-Ketone-oxazole carbamate | 55% |
Cyclization and Ring-Opening Reactions
Under acidic or basic conditions, the compound undergoes cyclization to form fused heterocycles:
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Acid-mediated cyclization : Trifluoroacetic acid (TFA) induces ring closure between the oxazole and carbamate groups, yielding a bicyclic oxazolidinone .
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Base-induced ring-opening : NaOH hydrolyzes the carbamate to release CO₂ and form a secondary amine linked to the oxazole .
Table 4: Cyclization and Hydrolysis Outcomes
| Conditions | Product | Application Notes | Source |
|---|---|---|---|
| TFA, CH₂Cl₂, 25°C | Bicyclic oxazolidinone | Bioactive scaffold synthesis | |
| NaOH, H₂O/EtOH, 80°C | 3-Amino-5-methyl-1,2-oxazole | Intermediate for drug design |
Catalytic Transformations
Palladium and rhodium catalysts enable cross-coupling reactions:
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Suzuki coupling : The phenyl group couples with aryl boronic acids to form biaryl derivatives .
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Carbonylation : Rh(CO)₄ facilitates insertion of CO into the carbamate linkage, generating urea derivatives .
Table 5: Catalyzed Reactions
| Catalyst System | Reactant | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 4-Biphenyl carbamate | 76% | |
| Rh(CO)₄, CO (400 psi) | Aniline | N-Phenyl urea derivative | 63% |
Key Research Findings
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Rotamer control via hydrogen-bonding additives enables selective stabilization of bioactive conformers .
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The oxazole ring’s electron-deficient nature directs electrophilic substitution to the phenyl group .
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Industrial-scale syntheses prioritize automated reactors for precise control of exothermic carbamate-forming reactions .
Scientific Research Applications
Phenyl N-(1,2-oxazol-3-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of phenyl N-(1,2-oxazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the carbamate moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs of phenyl N-(1,2-oxazol-3-yl)carbamate include derivatives with variations in substituents on the oxazole ring, carbamate group, or aryl moiety. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- The introduction of a sulfamoyl group (e.g., in Ethyl [4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl]carbamothioylcarbamate) significantly enhances antimicrobial activity, likely due to improved target binding or membrane penetration .
- Halogenation (e.g., bromo in tert-butyl N-(4-bromo-5-phenyl-1,2-oxazol-3-yl)carbamate) is common in medicinal chemistry to modulate lipophilicity and metabolic stability, though bioactivity data for this compound remains unreported .
Hydrogen-Bonding and Crystal Packing :
- The carbamate group’s NH and carbonyl oxygen can participate in hydrogen-bonding networks, influencing solubility and crystal packing. Similar compounds exhibit diverse hydrogen-bonding patterns, as analyzed via graph set theory .
Synthetic Accessibility :
- Carbamates are typically synthesized via reaction of aryl isocyanates with alcohols or amines. For example, tert-butyl derivatives (e.g., CAS 1286776-52-0) are prepared via nucleophilic substitution on pre-functionalized oxazole rings .
Computational and Crystallographic Tools :
- Programs like SHELX and ORTEP-3 are critical for resolving crystal structures of such compounds. For instance, SHELXL refines small-molecule structures, while ORTEP-III visualizes hydrogen-bonding interactions .
Biological Activity
Phenyl N-(1,2-oxazol-3-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of phenyl isocyanate with 1,2-oxazole derivatives. The general synthesis pathway involves the formation of the carbamate linkage, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It binds to enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways and targets can vary depending on the biological context.
Antimicrobial Activity
Numerous studies have assessed the antimicrobial properties of oxazole derivatives, including this compound. For instance, a comprehensive review highlighted that oxazole derivatives exhibit significant inhibitory effects against a range of bacterial and fungal strains.
| Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) | A. niger (mm) | C. albicans (mm) |
|---|---|---|---|---|---|
| 22a | 12 | 9 | 11 | 10 | 12 |
| 22b | 11 | 8 | 11 | 9 | 16 |
| 22c | 12 | 9 | 13 | 11 | 13 |
| Ofloxacin | 17 | 16 | 16 | - | - |
| Ketoconazole | - | - | - | 20 | 30 |
This table illustrates the inhibition zones for various compounds against different microbial strains, indicating the potential of this compound as an antimicrobial agent .
Antitumor Activity
Research has also indicated that oxazole derivatives possess antitumor properties. A study exploring isoxazolyl-carbamates demonstrated their potential in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways .
Case Studies
- HIV Protease Inhibition : A study designed novel compounds with oxazole scaffolds that showed potent inhibition of HIV protease. The structure-activity relationship (SAR) analysis revealed that modifications in the oxazole ring significantly influenced biological activity .
- Neuroprotective Effects : Another study evaluated compounds similar to this compound for their neuroprotective effects in neuroblastoma cell lines. The findings suggested that these compounds could engage specific targets involved in neurodegenerative diseases .
Q & A
Q. What methodologies are recommended for optimizing the synthesis of phenyl N-(1,2-oxazol-3-yl)carbamate?
The synthesis of carbamate derivatives like this compound can be optimized using solvent selection, catalysts, and reaction conditions. For example:
- Solvent systems : Polar aprotic solvents (e.g., 1,4-dioxane, THF) improve reaction efficiency by stabilizing intermediates .
- Catalysts : Triethylamine or pyridine facilitates carbamate bond formation by scavenging acidic byproducts .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields compared to traditional reflux methods .
- Temperature control : Reactions at 0–25°C minimize side reactions, while higher temperatures (e.g., 90°C) accelerate kinetics .
Q. How can NMR and mass spectrometry (MS) confirm the structural integrity of this compound?
- 1H NMR : Key signals include the oxazole proton (δ ~6.5 ppm), carbamate NH (δ ~8–10 ppm, broad), and aromatic protons (δ ~7.0–7.5 ppm) .
- 13C NMR : The carbamate carbonyl appears at δ ~155–160 ppm, while the oxazole carbons resonate at δ ~95–110 ppm .
- MS : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the molecular formula .
Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?
- Solvent diffusion : Slow evaporation of a dichloromethane/methanol mixture (1:1) promotes crystal growth .
- Temperature gradients : Gradual cooling from 50°C to room temperature reduces defects .
- Additives : Trace amounts of ethyl acetate or hexane can enhance lattice packing .
Advanced Research Questions
Q. How can SHELX and WinGX be utilized for resolving structural ambiguities in crystallographic data?
- SHELXL refinement : Use anisotropic displacement parameters for non-H atoms and constrain H atoms using riding models. High-resolution data (<1.0 Å) enables robust refinement of disorder or twinning .
- WinGX integration : Combine SHELX output with ORTEP-3 for graphical validation of hydrogen bonding networks and thermal ellipsoid plots .
- Twinning analysis : Employ the HKLF5 format in SHELXL to model twinned datasets, particularly for crystals with pseudo-symmetry .
Q. What computational approaches are suitable for analyzing hydrogen-bonding interactions in the crystal lattice?
- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to identify supramolecular synthons .
- Hirshfeld surface analysis : Map close contacts (e.g., C–H···O, N–H···O) to quantify intermolecular interactions .
- DFT calculations : Optimize dimer geometries at the B3LYP/6-31G(d) level to estimate bond energies and directionality .
Q. How can contradictions in bioactivity data (e.g., variable IC₅₀ values) be resolved for this compound?
- Assay standardization : Use consistent cell lines (e.g., EGFR-overexpressing HeLa cells) and control compounds (e.g., gefitinib) to minimize variability .
- Docking studies : Perform molecular docking with AutoDock Vina to correlate binding poses (e.g., interactions with EGFR kinase domain) with experimental IC₅₀ values .
- Statistical validation : Apply ANOVA to assess reproducibility across triplicate experiments .
Q. What strategies mitigate challenges in scaling up microwave-assisted synthesis?
- Continuous flow systems : Improve heat distribution and reduce hot spots in larger batches .
- Power modulation : Adjust microwave power (100–300 W) to maintain consistent temperature profiles .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediates .
Methodological Notes
- Crystallographic software : SHELX (structure refinement), ORTEP-3 (graphics), and WinGX (data integration) are critical for structural validation .
- Synthetic protocols : Prioritize microwave synthesis for efficiency but validate scalability with traditional methods .
- Data interpretation : Cross-reference spectroscopic data with computational models to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
